Leuprolide mesylate

Catalog No.
S532894
CAS No.
944347-41-5
M.F
C60H88N16O15S
M. Wt
1305.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuprolide mesylate

CAS Number

944347-41-5

Product Name

Leuprolide mesylate

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid

Molecular Formula

C60H88N16O15S

Molecular Weight

1305.5 g/mol

InChI

InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

MBIDSOMXPLCOHS-XNHQSDQCSA-N

SMILES

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O

Solubility

Soluble in DMSO

Synonyms

Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate;

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O

Description

The exact mass of the compound Leuprolide mesylate is 1304.6336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), functioning as a GnRH agonist. It is characterized by its greater potency compared to the natural hormone, making it effective in modulating hormone levels in various medical conditions. The chemical name for leuprolide mesylate is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide mesylate, with a molecular formula of C60H88N16O15SC_{60}H_{88}N_{16}O_{15}S and an average molecular weight of approximately 1305.52 g/mol .

Leuprolide mesylate is typically administered via subcutaneous injection, with formulations designed to release the active ingredient over extended periods, such as six months . The drug is utilized primarily in the treatment of hormone-sensitive conditions, including advanced prostate cancer, endometriosis, and central precocious puberty.

Leuprolide mesylate acts through its interaction with GnRH receptors, leading to the modulation of gonadotropin hormones (luteinizing hormone and follicle-stimulating hormone) and subsequent sex steroid levels. Initially, administration of leuprolide results in a transient increase in these hormones, followed by downregulation due to prolonged receptor activation. This mechanism underlies its therapeutic effects in reducing testosterone and estrogen levels .

As a GnRH agonist, leuprolide mesylate exhibits significant biological activity by binding to GnRH receptors. This binding triggers a cascade that initially increases gonadotropin release but ultimately leads to decreased secretion of sex steroids due to receptor desensitization. The clinical efficacy of leuprolide is evident in its ability to manage conditions driven by excess sex hormones, such as prostate cancer and endometriosis .

The synthesis of leuprolide mesylate involves solid-phase peptide synthesis techniques, which allow for the precise assembly of the peptide chain. This method typically includes:

  • Activation of Amino Acids: The amino acids are activated using coupling reagents.
  • Sequential Coupling: Amino acids are sequentially added to a resin-bound peptide chain.
  • Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
  • Formation of Mesylate Salt: The final product is treated with methanesulfonic acid to form leuprolide mesylate .

Leuprolide mesylate has several clinical applications:

  • Prostate Cancer: Used as a frontline therapy for advanced prostate cancer by reducing testosterone levels.
  • Endometriosis: Helps manage symptoms by lowering estrogen production.
  • Central Precocious Puberty: Effective in delaying premature sexual maturation in children .

Leuprolide mesylate can interact with various drugs, potentially altering their pharmacokinetics or pharmacodynamics. Notable interactions include:

  • Alendronic Acid: May increase the risk of myopathy when combined with leuprolide.
  • Abacavir: Leuprolide may decrease the excretion rate of abacavir .

These interactions necessitate careful monitoring when leuprolide is prescribed alongside other medications.

Leuprolide mesylate shares similarities with other GnRH analogs but has unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameTypeUnique Features
TriptorelinGnRH AgonistLonger half-life; used primarily for prostate cancer
GoserelinGnRH AgonistAdministered as an implant; used for breast cancer
BuserelinGnRH AgonistPrimarily used in veterinary medicine
NafarelinGnRH AgonistNasal spray formulation; used for endometriosis

Leuprolide's unique D-amino acid substitution enhances its stability and prolongs its half-life compared to natural GnRH, making it particularly effective in clinical settings requiring sustained hormonal suppression .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

16

Exact Mass

1304.63357734 g/mol

Monoisotopic Mass

1304.63357734 g/mol

Heavy Atom Count

92

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8E3C3C493W

Drug Indication

Camcevi is indicated for the treatment of hormone dependent advanced prostate cancer and for the treatment of high-risk localised and locally advanced hormone dependent prostate cancer in combination with radiotherapy.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
1: Wuntakal R, Seshadri S, Montes A, Lane G. Luteinising hormone releasing hormone (LHRH) agonists for the treatment of relapsed epithelial ovarian cancer. Cochrane Database Syst Rev. 2016 Jun 29;(6):CD011322. doi: 10.1002/14651858.CD011322.pub2. Review. PubMed PMID: 27356090.
2: du BA, Meier W, Lück HJ, Emon G, Moebus V, Schroeder W, Costa S, Bauknecht T, Olbricht S, Jackisch C, Richter B, Wagner U. Chemotherapy versus hormonal treatment in platinum- and paclitaxel-refractory ovarian cancer: a randomised trial of the German Arbeitsgemeinschaft Gynaekologische Onkologie (AGO) Study Group Ovarian Cancer. Ann Oncol. 2002 Feb;13(2):251-7. PubMed PMID: 11886002.
3: Ogawa T, Dobrinski I, Brinster RL. Recipient preparation is critical for spermatogonial transplantation in the rat. Tissue Cell. 1999 Oct;31(5):461-72. PubMed PMID: 10612257.
4: Vecino P, Uranga JA, Aréchaga J. Suppression of spermatogenesis for cell transplantation in adult mice. Protoplasma. 2001;217(4):191-8. PubMed PMID: 11732311.
5: Udagawa K, Ogawa T, Watanabe T, Yumura Y, Takeda M, Hosaka M. GnRH analog, leuprorelin acetate, promotes regeneration of rat spermatogenesis after severe chemical damage. Int J Urol. 2001 Nov;8(11):615-22. PubMed PMID: 11903688.
6: Mathew P, Pisters LL, Wood CG, Papadopoulos JN, Williams DL, Thall PF, Wen S, Horne E, Oborn CJ, Langley R, Fidler IJ, Pettaway CA. Neoadjuvant platelet derived growth factor receptor inhibitor therapy combined with docetaxel and androgen ablation for high risk localized prostate cancer. J Urol. 2009 Jan;181(1):81-7; discussion 87. doi: 10.1016/j.juro.2008.09.006. Epub 2008 Nov 13. PubMed PMID: 19012911.
7: Kaplow R. Innovations in antineoplastic therapy. Nurs Clin North Am. 2005 Mar;40(1):77-94. Review. PubMed PMID: 15733948.

Explore Compound Types